molecular formula C19H21BrN2O3 B2747179 5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide CAS No. 2034238-88-3

5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide

Cat. No.: B2747179
CAS No.: 2034238-88-3
M. Wt: 405.292
InChI Key: YBZTVIZQLSVVMI-UHFFFAOYSA-N
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Description

5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a hydroxy group, a phenyl group, and a tetrahydropyran ring attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide typically involves multiple steps. One common approach is to start with the bromination of nicotinamide to introduce the bromine atom. This is followed by the formation of the hydroxy-phenyl-tetrahydropyran moiety through a series of reactions involving hydroalkoxylation and protection/deprotection steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromine atom with an amine would yield an amine derivative of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide would depend on its specific interactions with molecular targets. Potential targets include enzymes or receptors that recognize the nicotinamide moiety. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinamide derivatives with various substituents, such as:

  • 5-chloro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)nicotinamide
  • 5-fluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)nicotinamide

Uniqueness

What sets 5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide apart is the presence of the bromine atom, which can participate in unique chemical reactions and interactions compared to other halogenated derivatives.

Properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3/c20-17-10-14(11-21-12-17)18(23)22-13-19(24,15-4-2-1-3-5-15)16-6-8-25-9-7-16/h1-5,10-12,16,24H,6-9,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZTVIZQLSVVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C2=CC(=CN=C2)Br)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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